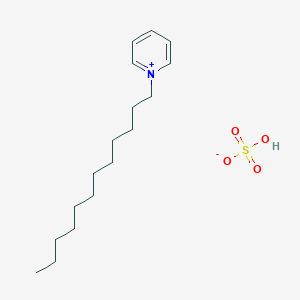
Laurylpyridinium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laurylpyridinium sulfate (LPS) is a cationic surfactant that is widely used in various scientific research applications. It is a quaternary ammonium compound that is synthesized by the reaction of laurylamine and pyridine. LPS has gained significant attention due to its unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative.
Mécanisme D'action
Laurylpyridinium sulfate acts as a cationic surfactant and disrupts the cell membrane of microorganisms. It binds to the negatively charged cell membrane of bacteria and fungi, causing the membrane to rupture and leading to cell death. Laurylpyridinium sulfate also disrupts the lipid bilayer of viruses, preventing their replication and spread.
Effets Biochimiques Et Physiologiques
Laurylpyridinium sulfate has been shown to have a variety of biochemical and physiological effects. It has antimicrobial properties and can inhibit the growth of bacteria and fungi. Laurylpyridinium sulfate has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, Laurylpyridinium sulfate has been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Laurylpyridinium sulfate is a versatile compound that has many advantages for lab experiments. It is readily available, easy to use, and has a wide range of applications. However, Laurylpyridinium sulfate can be toxic at high concentrations and can interfere with some experimental procedures. It is important to use Laurylpyridinium sulfate in the appropriate concentration and to take precautions when handling it.
Orientations Futures
There are many future directions for the use of Laurylpyridinium sulfate in scientific research. One area of research is the development of new antimicrobial agents based on Laurylpyridinium sulfate. Another area of research is the use of Laurylpyridinium sulfate in the synthesis of nanoparticles for drug delivery and imaging. Additionally, Laurylpyridinium sulfate could be used in the development of new chromatography columns for the purification of biomolecules. Finally, further research is needed to understand the full range of biochemical and physiological effects of Laurylpyridinium sulfate, including its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, Laurylpyridinium sulfate is a cationic surfactant that has many scientific research applications. It is synthesized by the reaction of laurylamine and pyridine and has unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative. Laurylpyridinium sulfate has a wide range of applications in various industries, including pharmaceuticals, cosmetics, and food processing. It has antimicrobial, anti-inflammatory, and antioxidant properties and has potential applications in drug delivery, imaging, and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of Laurylpyridinium sulfate and its potential use in the treatment of various diseases.
Méthodes De Synthèse
Laurylpyridinium sulfate is synthesized by the reaction of laurylamine and pyridine in the presence of sulfuric acid. The reaction results in the formation of Laurylpyridinium sulfate and water. The chemical equation for the synthesis of Laurylpyridinium sulfate is as follows:
Laurylamine + Pyridine + Sulfuric acid → Laurylpyridinium sulfate + Water
Applications De Recherche Scientifique
Laurylpyridinium sulfate has a wide range of scientific research applications. It is commonly used as a disinfectant and antiseptic in various industries, such as pharmaceuticals, cosmetics, and food processing. Laurylpyridinium sulfate is also used in the synthesis of nanoparticles, which have potential applications in drug delivery, imaging, and cancer therapy. Moreover, Laurylpyridinium sulfate is used in the preparation of chromatography columns, which are used to separate and purify proteins and other biomolecules.
Propriétés
Numéro CAS |
17342-21-1 |
|---|---|
Nom du produit |
Laurylpyridinium sulfate |
Formule moléculaire |
C17H31NO4S |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-dodecylpyridin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C17H30N.H2O4S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
IQDVXXOBJULTFE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |
SMILES canonique |
[H+].CCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Autres numéros CAS |
17342-21-1 |
Numéros CAS associés |
104-73-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



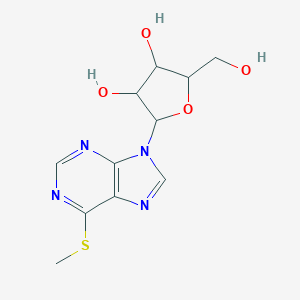
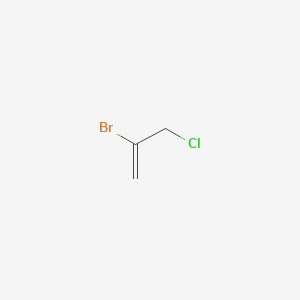
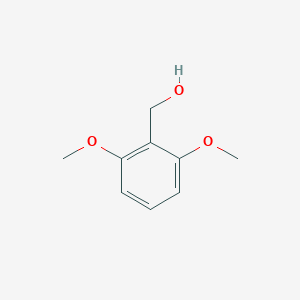
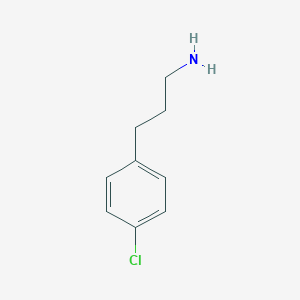
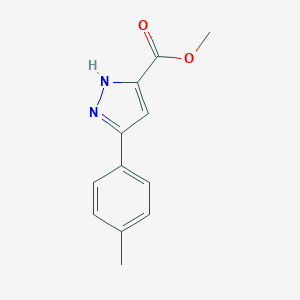
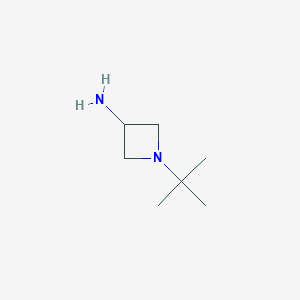
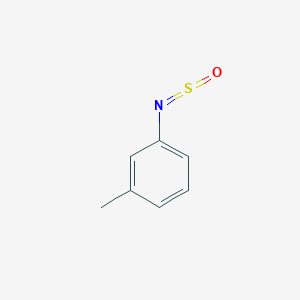
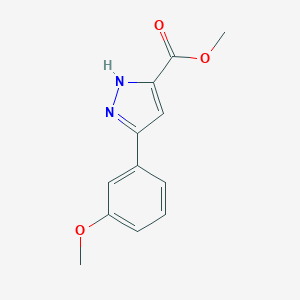
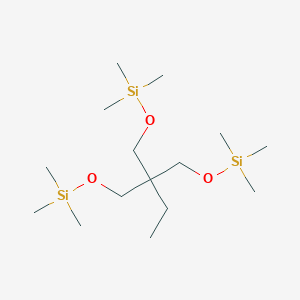
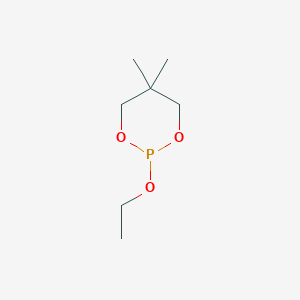
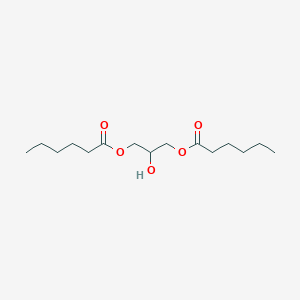
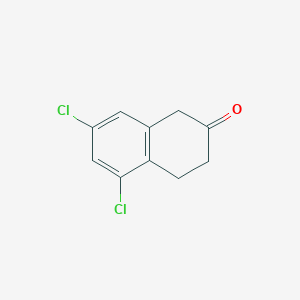
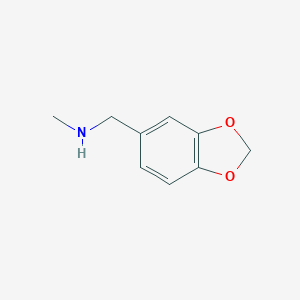
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)